molecular formula C18H18N2O5S B2722407 4-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE CAS No. 303753-65-3

4-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE

Cat. No.: B2722407
CAS No.: 303753-65-3
M. Wt: 374.41
InChI Key: JIMDDSOLNVFMJW-UHFFFAOYSA-N
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Description

4-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, an oxazole ring, and a morpholine ring, making it a unique structure with potential applications in various fields of science and industry. The presence of these rings endows the compound with interesting chemical properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE typically involves multiple steps, starting with the preparation of the furan and oxazole intermediates. One common method involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with 2-amino-4-tosyloxazole under basic conditions to form the desired oxazole derivative. Finally, the oxazole derivative is coupled with morpholine using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxazole ring can be reduced to form dihydrooxazole derivatives.

    Substitution: The tosyl group on the oxazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, dihydrooxazole derivatives, and various substituted oxazole derivatives.

Scientific Research Applications

4-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE is unique due to the presence of all three rings (furan, oxazole, and morpholine) in its structure. This combination of rings provides the compound with distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

4-[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-13-4-6-14(7-5-13)26(21,22)17-18(20-8-11-23-12-9-20)25-16(19-17)15-3-2-10-24-15/h2-7,10H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMDDSOLNVFMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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